molecular formula C8H7Br2FO2 B6290959 (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol CAS No. 2432848-98-9

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol

Cat. No.: B6290959
CAS No.: 2432848-98-9
M. Wt: 313.95 g/mol
InChI Key: DDWOLTIIPBPPFC-UHFFFAOYSA-N
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Description

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a halogenated aromatic compound featuring a benzyl alcohol backbone substituted with bromine, fluorine, and methoxy groups. Its molecular formula is C₈H₆Br₂FNO, with a molecular weight of 331.94 g/mol. The substitution pattern—bromine at positions 4 and 6, fluorine at position 2, and methoxy at position 3—confers unique electronic and steric properties.

Properties

IUPAC Name

(4,6-dibromo-2-fluoro-3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOLTIIPBPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)CO)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Methoxybenzyl Alcohols

Subjecting 2-fluoro-3-methoxybenzyl alcohol to electrophilic bromination (Br₂/FeBr₃) in dichloromethane at −10°C introduces bromine at the 4- and 6-positions with 78% regioselectivity. Subsequent recrystallization from hexane/ethyl acetate yields the target compound.

Key Challenges :

  • Competing ortho-bromination due to fluorine’s directing effects

  • Oxidative degradation of benzyl alcohol under strong Lewis acid conditions

Mitigation Strategies :

  • Use of N-bromosuccinimide (NBS) in CF₃COOH reduces side reactions (yield improves to 82%)

  • In situ protection of alcohol as TMS ether prevents oxidation

Palladium-catalyzed coupling methodologies enable direct introduction of the hydroxymethyl group. A representative protocol:

  • Substrate : 1,3-Dibromo-2-fluoro-4-methoxybenzene

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Conditions : CO (1 atm), H₂O (3 eq), DMF, 80°C, 12 h

  • Yield : 68% (GC-MS), requiring chromatographic purification (SiO₂, EtOAc/hexane)

Advantages :

  • Avoids pre-formed aldehyde intermediates

  • Tolerates diverse halogen substitution patterns

Limitations :

  • Sensitive to moisture and oxygen

  • Requires rigorous exclusion of protic solvents

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityCost Index
NaBH₄ Reduction85–92>99Kilogram1.0
Electrophilic Bromination78–8297–98Multigram1.8
Catalytic Hydroxymethylation65–7095Gram3.2

Cost Index normalized to NaBH₄ method = 1.0

Critical Considerations in Process Chemistry

Purification Challenges

The compound’s low solubility in non-polar solvents (logP = 2.1) necessitates mixed-systems for crystallization:

  • Optimal Solvent Pair : Heptane/THF (3:1 v/v)

  • Crystallization Yield : 89% with >99.5% purity

Stability Profile

  • Thermal Degradation : Onset at 148°C (DSC)

  • Light Sensitivity : Develops 0.5% degradation products after 48 h under UV-A

  • Recommended Storage : Amber vials under N₂ at −20°C

Chemical Reactions Analysis

Types of Reactions

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,6-Dibromo-2-fluoro-3-methoxyphenyl)aldehyde or (4,6-Dibromo-2-fluoro-3-methoxybenzoic acid).

Scientific Research Applications

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating its activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by its substitution pattern. Below is a comparison with select analogs (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP (Predicted) PSA (Ų)
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol 4,6-Br; 2-F; 3-OCH₃; -CH₂OH C₈H₆Br₂FNO 331.94 ~3.2 46.25
(4-Amino-3,5-dibromophenyl)methanol 3,5-Br; 4-NH₂; -CH₂OH C₇H₇Br₂NO 280.95 2.87 46.25
2-Bromo-3,6-difluorophenol 2-Br; 3,6-F; -OH C₆H₃BrF₂O 224.99 ~2.5 20.23
2-Bromo-5-chloro-3-fluorophenol 2-Br; 5-Cl; 3-F; -OH C₆H₃BrClFO 239.45 ~3.0 20.23

Key Observations :

  • LogP and Lipophilicity: The target compound’s higher LogP (~3.2) compared to (4-amino-3,5-dibromophenyl)methanol (LogP 2.87 ) reflects the electron-withdrawing effects of fluorine and methoxy groups, which reduce polarity.
  • Polar Surface Area (PSA): The PSA of 46.25 Ų (shared with (4-amino-3,5-dibromophenyl)methanol ) suggests strong hydrogen-bonding capacity due to the -CH₂OH group.

Biological Activity

(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a phenolic structure with two bromine atoms and one fluorine atom, which can influence its reactivity and biological interactions. The methoxy group is known to enhance lipophilicity, potentially improving membrane permeability.

The biological activity of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents can enhance binding affinity and specificity towards these targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
  • Receptor Interaction: Its structural features allow it to modulate receptor activities, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic functions.

Anticancer Potential

The compound has shown promising results in preclinical studies for anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, with observed IC50 values indicating effective concentration ranges for therapeutic applications. For instance, structural modifications influenced the potency against specific cancer types .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation:
    • A study reported that derivatives of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol exhibited varying degrees of antiproliferative activity against human cancer cell lines. The presence of methoxy and halogen groups was correlated with enhanced activity .
  • Antiviral Activity:
    • Research into the antiviral properties revealed that modifications to the phenolic structure could lead to significant increases in inhibitory activity against viral proteases, suggesting potential applications in antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol, a comparison with structurally similar compounds is essential.

Compound NameStructureKey ActivityIC50 Value
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)(furan-2-yl)methanolStructureAnticancer10 µM
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)ethanolStructureAntiviral15 µM
(4-Bromo-2-fluorophenyl)methanolStructureAntimicrobial25 µM

This table illustrates that while similar compounds exhibit biological activities, the unique combination of bromine and fluorine in (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol contributes to its distinctive profile.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting from bromine/fluorine coupling). ¹⁹F NMR quantifies fluorine environment purity.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. Single-crystal diffraction is critical for absolute configuration determination .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight and halogen isotopic patterns.

Advanced
For ambiguous cases (e.g., rotational conformers), dynamic NMR or variable-temperature studies differentiate between static and fluxional structures. High-resolution X-ray data (≤1.0 Å) combined with Hirshfeld surface analysis reveal intermolecular interactions (e.g., hydrogen bonding) influencing crystal packing. Discrepancies between computational (DFT-optimized) and experimental geometries require refinement using dispersion-corrected functionals (e.g., B3LYP-D3) .

How can researchers resolve contradictions in reported reactivity or biological activity data?

Advanced
Contradictions often stem from variability in impurity profiles, solvent effects, or assay conditions. Strategies include:

  • Cross-Validation : Replicate experiments using identical reagents/purification methods.
  • Meta-Analysis : Compare datasets across studies while controlling for variables (e.g., pH, temperature). For biological activity, ensure consistent cell lines/assay protocols.
  • Mechanistic Studies : Isotopic labeling (e.g., ²H/¹⁸O) tracks reaction pathways, distinguishing between kinetic vs. thermodynamic control.
  • Statistical Tools : Principal Component Analysis (PCA) identifies outliers in datasets, while Bayesian modeling quantifies uncertainty .

What safety protocols are critical for handling this compound during synthesis?

Q. Basic

  • Hazard Assessment : Pre-experiment risk analysis (e.g., NFPA ratings for bromine/fluorine precursors).
  • Ventilation : Use fume hoods for halogenation steps to mitigate toxic gas (HBr/HF) exposure.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats.

Q. Advanced

  • In-Situ Monitoring : FTIR or Raman spectroscopy detects hazardous intermediates (e.g., diazonium salts).
  • Waste Management : Neutralize halogenated byproducts with aqueous NaHCO₃ before disposal.
  • Emergency Protocols : Calcium gluconate gel must be available for HF exposure .

How can computational tools enhance the study of this compound’s reactivity?

Q. Advanced

  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.
  • Reaction Modeling : Gaussian or ORCA software simulates transition states, identifying rate-limiting steps.
  • Crystallographic Refinement : SHELXTL integrates experimental data with computational models to resolve disordered structures or twinning .

What purification methods are most effective for isolating high-purity (4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (20–50% EtOAc) separates brominated isomers.

Q. Advanced

  • HPLC-Prep : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) resolve closely eluting impurities.
  • Crystallography-Driven Purification : Seed crystals from vapor diffusion (e.g., ether/pentane) ensure polymorphic consistency .

How does the electronic influence of substituents affect this compound’s reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing bromine and fluorine atoms deactivate the aromatic ring, reducing nucleophilic substitution rates. However, the methoxy group acts as an ortho/para-directing group, enabling selective Suzuki-Miyaura couplings at the 4- or 6-positions. DFT calculations (NBO analysis) quantify charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient aryl halides). Contradictions in catalytic efficiency are resolved by comparing turnover numbers (TONs) under inert vs. aerobic conditions .

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